3-Nitro-1,5-naphthyridin-2(1H)-one
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
3-Nitro-1,5-naphthyridin-2(1H)-one has been studied for its reactivity and utility in chemical synthesis. Woźniak et al. (1997) explored the methylamination of 3-Nitro-1,8-naphthyridines using liquid methylamine and potassium permanganate, leading to the formation of 4-methylamino-substituted nitro compounds. This process was further elucidated through quantum chemical calculations, highlighting the reactivity of this compound in organic synthesis (Woźniak, Grzegożek & Suryło, 1997). Similarly, Woźniak et al. (1993) demonstrated the amination of 3-Nitro and 3,6-dinitro-1,8-naphthyridines, transforming them into 4-amino-substituted compounds, further expanding its potential in synthetic applications (Woźniak & Tomula, 1993).
Advanced Organic Chemistry and Spectroscopy
The compound's utility in advanced organic chemistry is also notable. For instance, its interaction with chloromethyl phenyl sulfone was investigated by Grzegożek et al. (1991), revealing its potential in hydrogen-substitution reactions, a critical process in organic chemistry (Grzegożek, Woźniak, Baranski & Plas, 1991). Additionally, the proton magnetic resonance spectra of various derivatives, including 3-nitro-1,5-naphthyridine, were analyzed by Armarego & Batterham (1966), contributing to our understanding of the electronic and structural properties of such compounds (Armarego & Batterham, 1966).
Potential in Drug Discovery and Medicinal Chemistry
In the field of medicinal chemistry, Singh et al. (2003) studied the derivatives of 3-nitro-1,5-naphthyridine for their topoisomerase-I targeting activity and cytotoxicity. Such studies are crucial for drug discovery, especially in the realm of cancer therapeutics (Singh, Ruchelman, Li, Liu, Liu & LaVoie, 2003).
properties
IUPAC Name |
3-nitro-1H-1,5-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-7(11(13)14)4-6-5(10-8)2-1-3-9-6/h1-4H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTPWGBAGDYIHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)N2)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503680 | |
Record name | 3-Nitro-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1,5-naphthyridin-2(1H)-one | |
CAS RN |
64222-33-9 | |
Record name | 3-Nitro-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.